Terazosin Dimer Impurity Dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

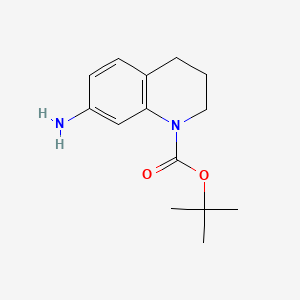

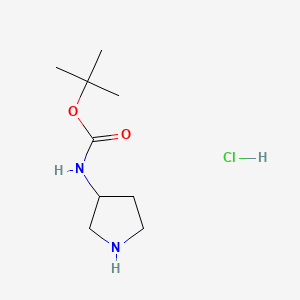

Terazosin Dimer Impurity Dihydrochloride is a dimer of Terazosin and is an impurity of Terazosin . Terazosin is a quinazoline derivative and a competitive and orally active α1-adrenoceptor antagonist .

Physical And Chemical Properties Analysis

The specific physical and chemical properties of Terazosin Dimer Impurity Dihydrochloride are not detailed in the searched resources .科学的研究の応用

Pharmacodynamic and Pharmacokinetic Properties of Terazosin

Terazosin is recognized for its post-synaptic alpha 1-adrenoceptor antagonist activity, sharing a pharmacodynamic profile similar to prazosin but with a longer duration of action. Its effective absorption and predictable gastrointestinal tract bioavailability facilitate dose titration, enhancing its application in treating mild to moderate essential hypertension. Terazosin's ability to significantly reduce blood pressure without substantially influencing heart rate positions it as an effective monotherapy or in combination with other antihypertensive agents. Furthermore, its potential in improving plasma lipid profiles, reducing total and low-density lipoprotein (LDL) cholesterol while potentially increasing high-density lipoprotein (HDL) cholesterol, underscores its therapeutic advantage over certain antihypertensive drugs (S. Titmarsh & J. Monk, 1987).

Therapeutic Efficacy in Benign Prostatic Hyperplasia (BPH)

The selective antagonism of alpha 1-adrenoceptor-mediated contraction by terazosin reflects in clinical improvements in patients with symptomatic benign prostatic hyperplasia (BPH). It reduces urethral pressure and bladder outlet resistance, evidenced by increases in peak urinary flow rate and reductions in obstructive and irritative symptom scores. Its long duration of action, allowing for once-daily administration, offers a clinical advantage over other alpha 1-adrenoceptor antagonists. While generally well-tolerated, the need for caution during treatment initiation and dosage adjustments is highlighted due to the risk of postural hypotension (M. Wilde, A. Fitton & E. Sorkin, 1993).

作用機序

Target of Action

Terazosin Dimer Impurity Dihydrochloride, a dimer of Terazosin, is an impurity of Terazosin . Terazosin is a quinazoline derivative and a competitive and orally active α1-adrenoceptor antagonist . The primary targets of Terazosin are the α1-adrenoceptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow .

Mode of Action

It works by inhibiting these α1-adrenoceptors, which results in the relaxation of smooth muscle in blood vessels and the prostate . This action lowers blood pressure and improves urinary flow .

Biochemical Pathways

The biochemical pathways affected by Terazosin involve the α1-adrenoceptors located in the smooth muscle of blood vessels and the prostate . By blocking these receptors, Terazosin interferes with the normal contraction of these muscles, leading to their relaxation. This effect can lead to a decrease in blood pressure and an improvement in symptoms of benign prostatic hyperplasia.

Pharmacokinetics

Terazosin, the parent compound, is known to be rapidly and completely absorbed, metabolized in the liver, and excreted in feces and urine .

Result of Action

The inhibition of α1-adrenoceptors by Terazosin leads to the relaxation of smooth muscle in blood vessels and the prostate . This results in lowered blood pressure and improved urinary flow , which can be beneficial in the management of hypertension and symptomatic benign prostatic hyperplasia .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Terazosin Dimer Impurity Dihydrochloride involves the condensation of two molecules of Terazosin followed by reaction with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Terazosin", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of two molecules of Terazosin to form Terazosin dimer", "Step 2: Dissolve Terazosin dimer in water", "Step 3: Add hydrochloric acid to the solution", "Step 4: Stir the solution at room temperature for several hours", "Step 5: Filter the precipitate and wash with water", "Step 6: Dry the product under vacuum to obtain Terazosin Dimer Impurity Dihydrochloride" ] } | |

CAS番号 |

1486464-41-8 |

分子式 |

C24H30Cl2N8O4 |

分子量 |

565.456 |

IUPAC名 |

2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine;dihydrochloride |

InChI |

InChI=1S/C24H28N8O4.2ClH/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24;;/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*1H |

InChIキー |

SDPHRGYPGDUGEQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC.Cl.Cl |

同義語 |

2,2’-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine] Dihydrochloride; USP Terazosin Related Compound C; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)

![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)

![Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B592347.png)

![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)

![Thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B592364.png)